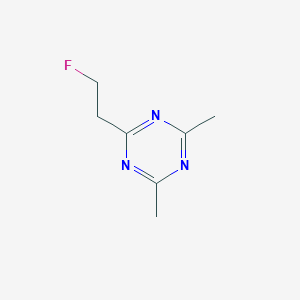![molecular formula C21H35NO2 B050068 3-[4-(2,6-dimethylheptyl)phenyl]-N-(2-hydroxyethyl)butanamide CAS No. 121808-24-0](/img/structure/B50068.png)
3-[4-(2,6-dimethylheptyl)phenyl]-N-(2-hydroxyethyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(2,6-dimethylheptyl)phenyl]-N-(2-hydroxyethyl)butanamide, commonly known as HU-210, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound is a highly potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. In recent years, HU-210 has gained attention for its potential as a treatment for various medical conditions, including chronic pain, epilepsy, and neurodegenerative diseases.
Mécanisme D'action
HU-210 acts as a highly potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. This receptor is widely expressed in the central nervous system and plays a key role in regulating various physiological processes, including pain perception, appetite, and mood. When HU-210 binds to the CB1 receptor, it activates a signaling cascade that leads to the release of neurotransmitters, such as dopamine and serotonin, which are responsible for the therapeutic effects of HU-210.
Effets Biochimiques Et Physiologiques
HU-210 has a wide range of biochemical and physiological effects, which are mediated by the CB1 receptor. In preclinical studies, HU-210 has been shown to have potent analgesic and anti-inflammatory effects, making it a potential treatment for chronic pain and inflammatory disorders. HU-210 has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, HU-210 has been shown to have anti-epileptic effects, making it a potential treatment for epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of HU-210 is its high potency and selectivity for the CB1 receptor. This makes it a useful tool for studying the physiological and pharmacological effects of CB1 receptor activation. However, the high potency of HU-210 also presents some limitations, as it can be difficult to accurately dose and administer in animal models. Additionally, the psychoactive effects of HU-210 can complicate the interpretation of behavioral assays.
Orientations Futures
There are many potential future directions for research on HU-210. One area of interest is the development of novel analogs of HU-210 with improved pharmacological properties, such as increased potency or selectivity for specific CB1 receptor subtypes. Another area of interest is the investigation of the therapeutic potential of HU-210 in various medical conditions, including chronic pain, epilepsy, and neurodegenerative diseases. Finally, there is a need for further research on the safety and toxicity of HU-210, particularly in the context of long-term use.
Méthodes De Synthèse
HU-210 is synthesized using a multi-step process that involves the reaction of 2,6-dimethylheptylamine with 4-(4-chlorophenyl)butyric acid. The resulting intermediate is then reacted with 2,2,2-trifluoroacetic anhydride to yield the final product. This synthesis method has been optimized to produce HU-210 in high yields and purity.
Applications De Recherche Scientifique
HU-210 has been extensively studied for its potential therapeutic applications. In preclinical studies, HU-210 has been shown to have a wide range of pharmacological effects, including analgesic, anti-inflammatory, neuroprotective, and anti-epileptic properties. These effects are mediated by the CB1 receptor, which is highly expressed in the central nervous system.
Propriétés
Numéro CAS |
121808-24-0 |
|---|---|
Nom du produit |
3-[4-(2,6-dimethylheptyl)phenyl]-N-(2-hydroxyethyl)butanamide |
Formule moléculaire |
C21H35NO2 |
Poids moléculaire |
333.5 g/mol |
Nom IUPAC |
3-[4-(2,6-dimethylheptyl)phenyl]-N-(2-hydroxyethyl)butanamide |
InChI |
InChI=1S/C21H35NO2/c1-16(2)6-5-7-17(3)14-19-8-10-20(11-9-19)18(4)15-21(24)22-12-13-23/h8-11,16-18,23H,5-7,12-15H2,1-4H3,(H,22,24) |
Clé InChI |
SRKIBXBMSGIQFP-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)CC1=CC=C(C=C1)C(C)CC(=O)NCCO |
SMILES canonique |
CC(C)CCCC(C)CC1=CC=C(C=C1)C(C)CC(=O)NCCO |
Synonymes |
E 5050 E-5050 E5050 N-(3-(4'-(2'',6''-dimethylheptyl)phenyl)butanoyl)ethanolamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








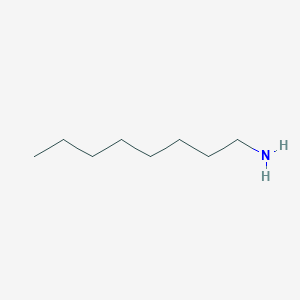
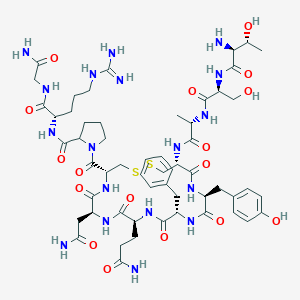
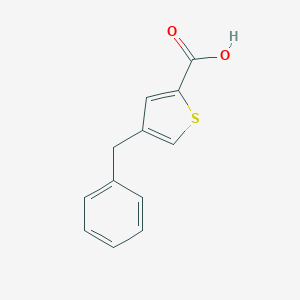
![6-Ethoxy-4H-dithiolo[4,3-b]pyrrol-5-one](/img/structure/B50000.png)
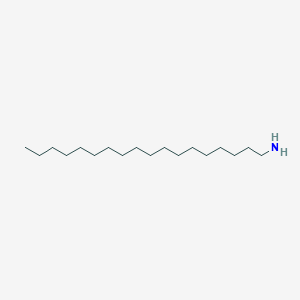
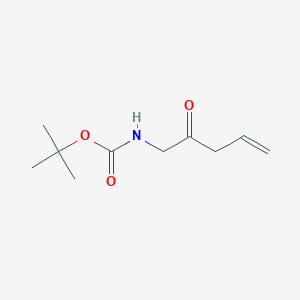
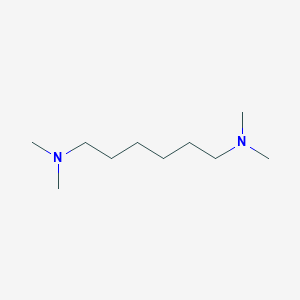
![5-[(1S)-2-[benzyl-[(2R)-4-phenylbutan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxybenzamide](/img/structure/B50010.png)
